1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine
Description
Properties
CAS No. |
648901-26-2 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine |
InChI |
InChI=1S/C17H24N2O3/c1-22-17-7-6-15(19(20)21)12-16(17)13-8-10-18(11-9-13)14-4-2-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3 |
InChI Key |
UJFAGUWJTHAHJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the cyclopentyl group and the 2-methoxy-5-nitrophenyl group through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperidine compounds.
Scientific Research Applications
1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Key Comparative Insights
Electronic and Steric Effects
- This contrasts with 4-methoxyphenyl analogs (e.g., ), where methoxy groups primarily aid in hydrophobic interactions.
- Benzohomoadamantane-based ureas (e.g., ) rely on bulky adamantane substituents for hydrophobic binding, whereas the target compound’s cyclopentyl group offers a balance of lipophilicity and conformational flexibility.
Binding Orientation and Affinity
- Molecular dynamics (MD) simulations of benzohomoadamantane-urea compounds (15, 21) reveal that substituent orientation significantly impacts binding stability (ΔG differences of −5.7 to −10.2 kcal/mol) . For the target compound, the nitro group’s orientation may similarly influence interactions with aromatic residues in enzyme active sites.
Pharmacological Potential
- The target compound’s nitro group parallels the electron-deficient aryl moieties in phenoxyethyl piperidine derivatives (), which inhibit cholinesterases via CAS/PAS dual binding.
Biological Activity
1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine (CAS No. 648901-26-2) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopentyl group and a nitrophenyl substituent, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is , with a molecular weight of approximately 276.34 g/mol. Its structure is depicted as follows:
The biological activity of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Cell Signaling Modulation : The presence of the nitrophenyl group may facilitate interactions with signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives similar to 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HepG2 | 6.19 |
| B | MCF-7 | 5.10 |
| C | HCT116 | 22.08 |
These findings suggest that the compound could potentially be developed for cancer therapeutics, particularly against liver and breast cancers.
Antimicrobial Activity
Additionally, compounds with similar piperidine structures have been evaluated for antimicrobial properties. The following table summarizes the observed activities:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| X | E. coli | 32 µg/mL |
| Y | S. aureus | 16 µg/mL |
These results indicate that 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine might possess broad-spectrum antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of piperidine derivatives, researchers treated HepG2 cells with varying concentrations of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, highlighting its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
